molecular formula C47H52F2N6O2 B10791680 4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide

4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide

Cat. No.: B10791680
M. Wt: 770.9 g/mol
InChI Key: HXPLFONFARJCJA-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is a complex organic compound that features multiple functional groups, including fluorobenzene, indole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-fluorobenzene derivatives, which are then subjected to various coupling reactions to introduce the indole and piperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential applications in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-{1-[7-(4-{5-[(4-fluorobenzene)amido]-1H-indol-3-yl}piperidin-1-yl)heptyl]piperidin-4-yl}-1H-indol-5-yl)benzamide is unique due to its complex structure, which allows for a wide range of chemical reactions and potential applications. Its multiple functional groups provide versatility in synthesis and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C47H52F2N6O2

Molecular Weight

770.9 g/mol

IUPAC Name

4-fluoro-N-[3-[1-[7-[4-[5-[(4-fluorobenzoyl)amino]-1H-indol-3-yl]piperidin-1-yl]heptyl]piperidin-4-yl]-1H-indol-5-yl]benzamide

InChI

InChI=1S/C47H52F2N6O2/c48-36-10-6-34(7-11-36)46(56)52-38-14-16-44-40(28-38)42(30-50-44)32-18-24-54(25-19-32)22-4-2-1-3-5-23-55-26-20-33(21-27-55)43-31-51-45-17-15-39(29-41(43)45)53-47(57)35-8-12-37(49)13-9-35/h6-17,28-33,50-51H,1-5,18-27H2,(H,52,56)(H,53,57)

InChI Key

HXPLFONFARJCJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)CCCCCCCN5CCC(CC5)C6=CNC7=C6C=C(C=C7)NC(=O)C8=CC=C(C=C8)F

Origin of Product

United States

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